molecular formula C25H24N2O4S B5214800 N-dibenzo[b,d]furan-3-yl-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide

N-dibenzo[b,d]furan-3-yl-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide

Cat. No. B5214800
M. Wt: 448.5 g/mol
InChI Key: LHEXXZICHSJEJV-UHFFFAOYSA-N
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Description

N-dibenzo[b,d]furan-3-yl-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide (DBF) is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. DBF is a member of the sulfonylurea family of compounds and has been shown to have potent hypoglycemic and anti-inflammatory properties.

Mechanism of Action

N-dibenzo[b,d]furan-3-yl-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide exerts its hypoglycemic effects by binding to the sulfonylurea receptor (SUR) on the surface of pancreatic beta cells. This binding leads to the closure of ATP-sensitive potassium channels, depolarization of the cell membrane, and subsequent release of insulin. N-dibenzo[b,d]furan-3-yl-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide also activates the AMP-activated protein kinase (AMPK) pathway, which plays a key role in regulating glucose and lipid metabolism.
Biochemical and Physiological Effects:
In addition to its hypoglycemic and anti-inflammatory effects, N-dibenzo[b,d]furan-3-yl-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide has been shown to have other biochemical and physiological effects. N-dibenzo[b,d]furan-3-yl-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide has been shown to have antioxidant properties, which may help protect against oxidative stress-related damage. N-dibenzo[b,d]furan-3-yl-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide has also been shown to improve lipid metabolism by decreasing triglyceride levels and increasing high-density lipoprotein (HDL) cholesterol levels.

Advantages and Limitations for Lab Experiments

N-dibenzo[b,d]furan-3-yl-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide has several advantages as a research tool. It is a synthetic compound, which allows for precise control over its chemical properties and purity. N-dibenzo[b,d]furan-3-yl-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide is also stable and has a long half-life, which makes it suitable for in vitro and in vivo experiments. However, N-dibenzo[b,d]furan-3-yl-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide has some limitations as well. It is relatively expensive and may not be readily available in some research settings. Additionally, N-dibenzo[b,d]furan-3-yl-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide has not been extensively studied in humans, so its safety and efficacy in clinical settings are not well-established.

Future Directions

There are several future directions for research on N-dibenzo[b,d]furan-3-yl-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide. One area of interest is the potential use of N-dibenzo[b,d]furan-3-yl-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide in the treatment of metabolic disorders such as obesity and non-alcoholic fatty liver disease. Another area of interest is the development of more potent and selective SUR ligands based on the structure of N-dibenzo[b,d]furan-3-yl-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide. Additionally, further studies are needed to fully elucidate the mechanism of action of N-dibenzo[b,d]furan-3-yl-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide and its potential side effects in humans.
Conclusion:
In conclusion, N-dibenzo[b,d]furan-3-yl-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide is a synthetic compound with potential applications in the treatment of diabetes and inflammation-related disorders. N-dibenzo[b,d]furan-3-yl-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide exerts its effects by binding to the sulfonylurea receptor and activating the AMPK pathway. N-dibenzo[b,d]furan-3-yl-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide has several advantages as a research tool, but also has some limitations. Further research is needed to fully understand the potential of N-dibenzo[b,d]furan-3-yl-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide in various fields and to develop more potent and selective analogs.

Synthesis Methods

N-dibenzo[b,d]furan-3-yl-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide can be synthesized using a multi-step process that involves the reaction of dibenzo[b,d]furan with piperidine and 4-chlorobenzene sulfonyl chloride. The resulting product is then purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

N-dibenzo[b,d]furan-3-yl-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide has been studied extensively for its potential applications in the treatment of diabetes and inflammation-related disorders. N-dibenzo[b,d]furan-3-yl-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide has been shown to have potent hypoglycemic effects by stimulating insulin secretion and improving glucose uptake in cells. Additionally, N-dibenzo[b,d]furan-3-yl-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines.

properties

IUPAC Name

N-dibenzofuran-3-yl-4-(2-methylpiperidin-1-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O4S/c1-17-6-4-5-15-27(17)32(29,30)20-12-9-18(10-13-20)25(28)26-19-11-14-22-21-7-2-3-8-23(21)31-24(22)16-19/h2-3,7-14,16-17H,4-6,15H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHEXXZICHSJEJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)C5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-dibenzofuran-3-yl-4-(2-methylpiperidin-1-yl)sulfonylbenzamide

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